2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one -

2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Catalog Number: EVT-3670946
CAS Number:
Molecular Formula: C14H10IN3OS
Molecular Weight: 395.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not specifically detail the synthesis of 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one, they offer insights into general synthesis methods for similar compounds. One paper mentions a "T3P-promoted synthesis" for a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones []. This method involves the use of propylphosphonic anhydride (T3P) to promote cyclization reactions.

Another paper mentions the interaction of 2-chloronicotioyl isothiocyanate with substituted 2-amino pyrimidine under alkaline conditions, resulting in the direct formation of 4H-pyrido[3,2-e][1,3]Thiazine-4-one-pyrimidines []. This "one-step" method bypasses the need to isolate intermediate thiourea compounds.

Mechanism of Action

Several papers indicate that compounds within the 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one family act as AMPA receptor antagonists [, , , , ]. While the specific mechanism of action for 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is not explicitly described, it is likely to exert its effects through similar interactions with AMPA receptors.

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one (YM928)

Compound Description: YM928 is a well-studied, orally active AMPA receptor antagonist exhibiting broad-spectrum anticonvulsant activity. It displays efficacy in various animal models of generalized seizures, including those induced by maximal electroshock (MES), pentylenetetrazol (PTZ), AMPA, and strychnine [, ]. YM928 demonstrates a favorable safety profile with a protective index indicating a wider therapeutic window compared to other antiepileptic drugs like talampanel [].

Relevance: YM928 shares a core structural scaffold with 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. Both compounds feature the 4H-pyrido[3,2-e][1,3]thiazin-4-one core structure and differ primarily in the substituents on the phenyl ring attached to the nitrogen at the 2-position. YM928 has a 4-chlorophenyl-N-methylamino group, while the target compound possesses a 4-iodo-2-methylphenylamino group at the same position. These structural similarities suggest that 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one may also exhibit AMPA receptor antagonism and anticonvulsant properties [, , ].

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25)

Compound Description: Compound 25 is an orally active AMPA receptor antagonist identified during research aiming to improve the properties of lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one (4) []. Introducing a 2-cyanoethyl group significantly enhanced the compound's inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures. Compound 25 demonstrated potent anticonvulsant activity in both MES- and PTZ-induced seizure tests in mice while inducing minimal motor disturbances, as observed in the rotarod test [].

Relevance: Compound 25 shares the 4H-pyrido[3,2-e][1,3]thiazin-4-one core structure with 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. Both have an amino group at the 2-position, although the substituents on the nitrogen differ. Compound 25 incorporates a [4-(trifluoromethoxy)phenyl]amino propanenitrile group, while the target compound has a simpler (4-iodo-2-methylphenyl)amino group. Despite these differences, the shared core structure and presence within the same chemical class of AMPA receptor antagonists suggest potential overlapping pharmacological activities [].

3-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)

Compound Description: Compound 27, like compound 25, is an orally active AMPA receptor antagonist with potent anticonvulsant activity in MES- and PTZ-induced seizure tests in mice. It also demonstrates a favorable profile with minimal motor impairment observed in the rotarod test [].

Relevance: Both compound 27 and 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one belong to the same chemical class of 4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives and share the core structural motif. The primary difference lies in the substituents at the 2-amino group, with compound 27 having a [(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]propanenitrile group. Despite this difference, the shared core structure and similar pharmacological profiles suggest potential commonalities in their mechanisms of action and biological activities [].

2-[Allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one (4)

Compound Description: Compound 4 served as the lead compound in the development of more potent AMPA receptor antagonists like compounds 25 and 27. Researchers observed that replacing the allyl group in compound 4 with a 2-cyanoethyl group significantly enhanced the inhibitory activity against AMPA receptor-mediated toxicity [].

Relevance: Compound 4 shares the same 4H-pyrido[3,2-e][1,3]thiazin-4-one core structure with 2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one. While it exhibits weaker AMPA receptor antagonist activity than its successors, compound 4 highlights the importance of the core structure for biological activity and provides a starting point for understanding structure-activity relationships within this chemical class [].

Properties

Product Name

2-[(4-iodo-2-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

IUPAC Name

2-(4-iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c1-8-7-9(15)4-5-11(8)17-14-18-12(19)10-3-2-6-16-13(10)20-14/h2-7H,1H3,(H,17,18,19)

InChI Key

SUDGUJARRAUQFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=NC(=O)C3=C(S2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.